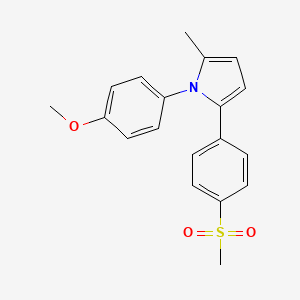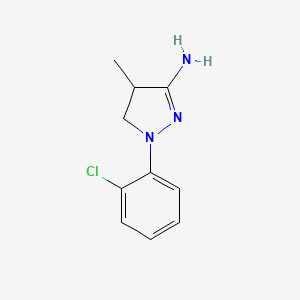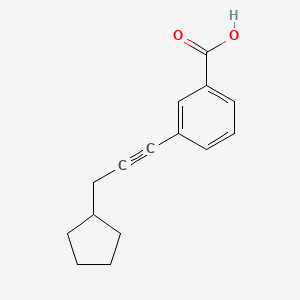
3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyclopentylprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C15H16O2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a 3-cyclopentylprop-1-ynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of cyclopentyl bromide with a suitable acetylene derivative under basic conditions.
Coupling Reaction: The alkyne is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyclopentylprop-1-ynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
3-(3-Cyclopentylprop-1-ynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzene ring can participate in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- This compound derivatives
- Other benzoic acid derivatives with alkyne groups
Uniqueness
This compound is unique due to the presence of the cyclopentylprop-1-ynyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-(3-cyclopentylprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)14-10-4-9-13(11-14)8-3-7-12-5-1-2-6-12/h4,9-12H,1-2,5-7H2,(H,16,17) |
Clé InChI |
AWJGXQNNMGDRPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC#CC2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


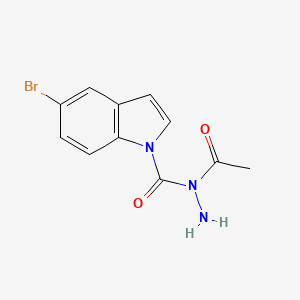
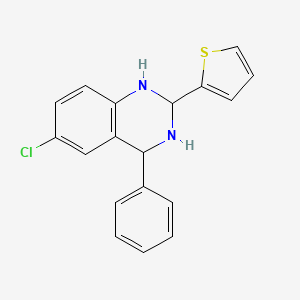
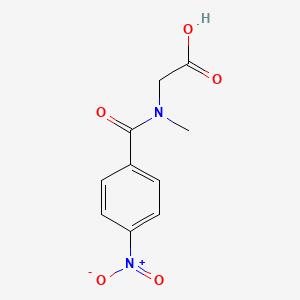

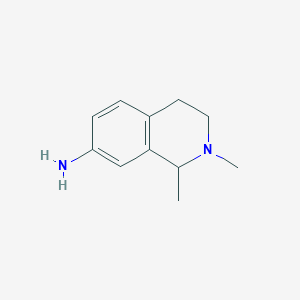
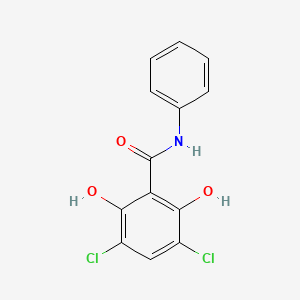
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

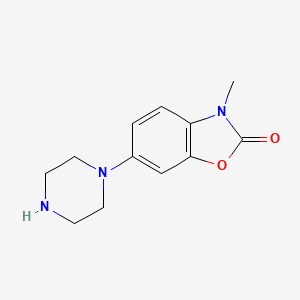
![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
